REACTION_CXSMILES
|
[NH2:1][C:2]1[N:3]=[C:4](O)[C:5]2[CH2:11][O:10][CH2:9][CH2:8][C:6]=2[N:7]=1.P(Cl)(Cl)([Cl:15])=O>>[Cl:15][C:4]1[C:5]2[CH2:11][O:10][CH2:9][CH2:8][C:6]=2[N:7]=[C:2]([NH2:1])[N:3]=1
|
Name
|
|
Quantity
|
562 mg
|
Type
|
reactant
|
Smiles
|
NC=1N=C(C2=C(N1)CCOC2)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(N=C(N1)N)CCOC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 136 mg | |
YIELD: PERCENTYIELD | 22% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |